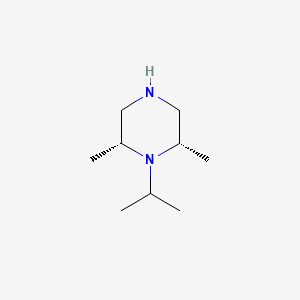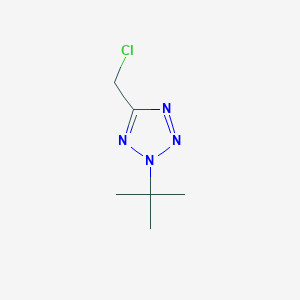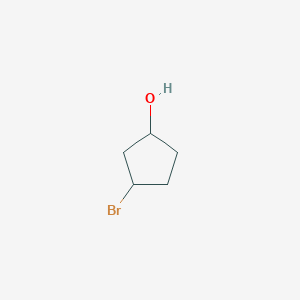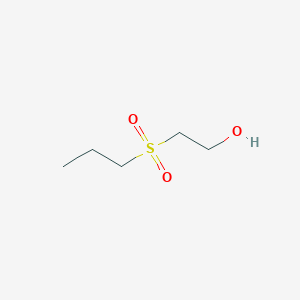
2-Methyl-4-phenoxybutanoic acid
説明
“2-Methyl-4-phenoxybutanoic acid” is a chemical compound with the CAS Number: 22720-42-9 . It has a molecular weight of 194.23 and its IUPAC name is 2-methyl-4-phenoxybutanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-Methyl-4-phenoxybutanoic acid” is 1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenoxybutanoic acid” has a melting point of 79-80°C . It is a powder at room temperature .
科学的研究の応用
1. Aroma Compounds in Alcoholic Beverages
2-Methyl-4-phenoxybutanoic acid and related hydroxy acids are significant in the context of wine and other alcoholic beverages. They contribute to the sensory effects of these drinks. A study by Gracia-Moreno et al. (2015) focuses on the quantitative determination of such acids in wines and other alcoholic beverages, highlighting their relevance in sensory perception (Gracia-Moreno et al., 2015).
2. Allosteric Modifiers of Hemoglobin
Research by Randad et al. (1991) explored the use of isomeric series of 2-(aryloxy)-2-methylpropionic acids, which include structures related to 2-Methyl-4-phenoxybutanoic acid, as allosteric modifiers of hemoglobin. These compounds can significantly affect the oxygen affinity of hemoglobin, with potential applications in clinical and biological areas, such as in the treatment of ischemia or stroke (Randad et al., 1991).
3. Enantioselective Synthesis and Biological Properties
Research into the enantioselective synthesis and biological properties of compounds structurally related to 2-Methyl-4-phenoxybutanoic acid has been explored. For instance, a study on the synthesis of specific amino acids in cyanobacterial hepatotoxins involves the creation of 2-Methyl-4-phenoxybutanoic acid analogs, as reported by Namikoshi et al. (1989). Such research contributes to understanding and potentially developing new therapeutic agents (Namikoshi et al., 1989).
4. Environmental and Agricultural Applications
The degradation of compounds like 2-Methyl-4-phenoxybutanoic acid by various bacteria is a topic of environmental significance. Smejkal et al. (2001) investigated the substrate specificity of bacteria that degrade chlorophenoxyalkanoic acids, a group related to 2-Methyl-4-phenoxybutanoic acid. This research contributes to understanding how these compounds are broken down in the environment and has implications for agricultural practices (Smejkal et al., 2001).
5. Chemical and Spectroscopic Analysis
The study by Raajaraman et al. (2019) on 2-Phenylbutanoic acid and its derivatives, including compounds structurally similar to 2-Methyl-4-phenoxybutanoic acid, provides insights into the chemical and spectroscopic properties of these substances. This includes density functional theory calculations, FT-IR, FT-Raman, and UV-Visible spectra analysis, contributing to a deeper understanding of the physical and chemical properties of these compounds (Raajaraman et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-methyl-4-phenoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)7-8-14-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKOBMICXSNZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101305183 | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenoxybutanoic acid | |
CAS RN |
22720-42-9 | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22720-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenoxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101305183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




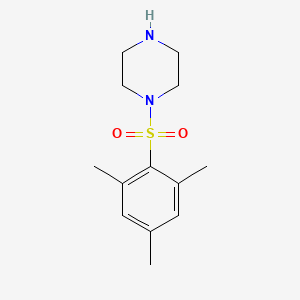
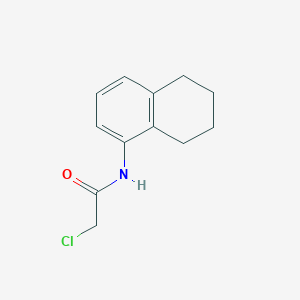
![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)
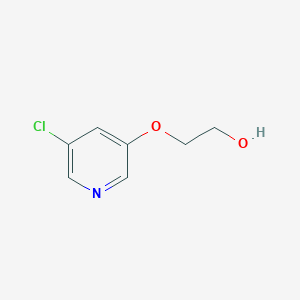
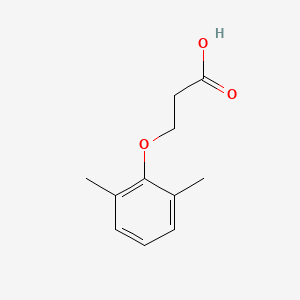

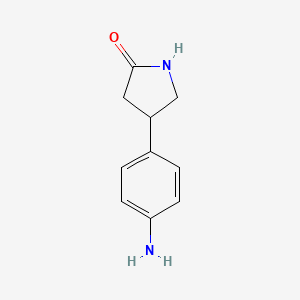
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-4-carboxylic acid](/img/structure/B3381315.png)

